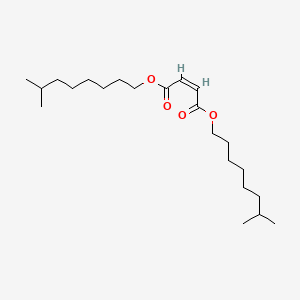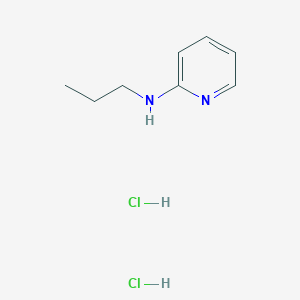
1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate is an organosulfur compound with the molecular formula C10H16NS2BF4. This compound is known for its unique structure, which includes a dithiol ring and a piperidinium moiety. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate typically involves the reaction of 4,5-dimethyl-1,3-dithiol-2-thione with piperidine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or dithiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinium moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism by which 1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate exerts its effects involves interactions with various molecular targets and pathways. The dithiol ring can participate in redox reactions, influencing cellular redox balance and potentially leading to the generation of reactive oxygen species. The piperidinium moiety can interact with biological membranes, affecting membrane fluidity and permeability. These interactions can modulate various cellular processes, including signal transduction and gene expression .
Comparison with Similar Compounds
1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate can be compared with other similar compounds, such as:
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: This compound has a similar tetrafluoroborate anion but features an imidazolium cation instead of a piperidinium cation.
4,5-Dicyano-1,3-dithiol-2-one: This compound contains a dithiol ring similar to this compound but has cyano groups instead of methyl groups.
The uniqueness of this compound lies in its combination of the dithiol ring and piperidinium moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16BF4NS2 |
|---|---|
Molecular Weight |
301.2 g/mol |
IUPAC Name |
1-(4,5-dimethyl-1,3-dithiol-2-ylidene)piperidin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C10H16NS2.BF4/c1-8-9(2)13-10(12-8)11-6-4-3-5-7-11;2-1(3,4)5/h3-7H2,1-2H3;/q+1;-1 |
InChI Key |
ACSCYWOSKSRUPA-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=C(SC(=[N+]2CCCCC2)S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


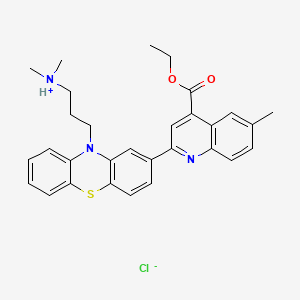
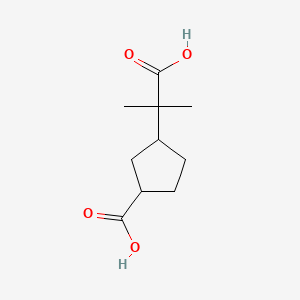
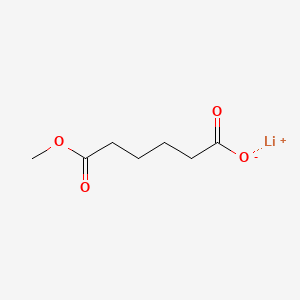
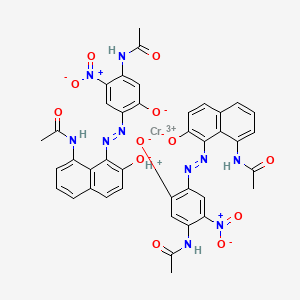

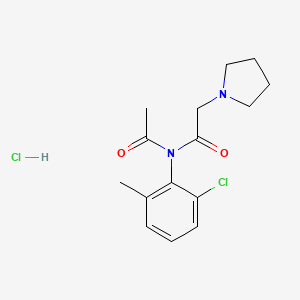
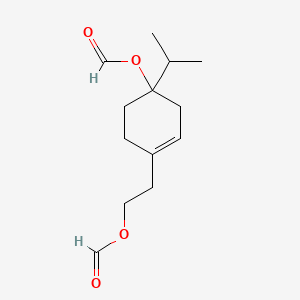
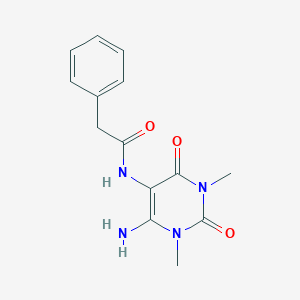

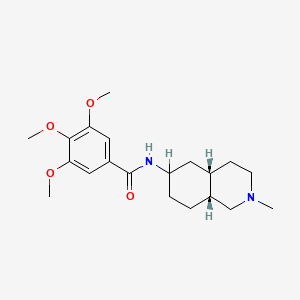
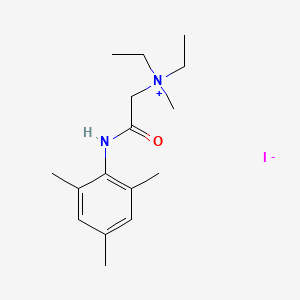
![Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13766869.png)
